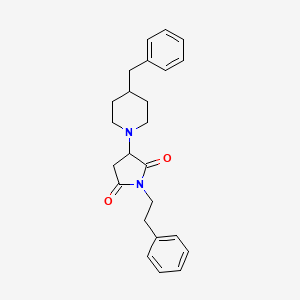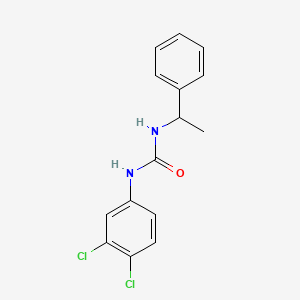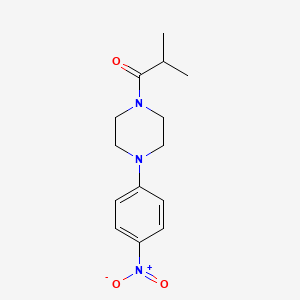
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione, also known as BPAP, is a synthetic compound that has been found to have potential therapeutic applications in the field of neuroscience. BPAP is a unique compound due to its ability to selectively stimulate dopamine D2 receptor-mediated neurotransmission, without affecting other dopamine receptor subtypes. This makes it a promising candidate for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
作用機序
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione's mechanism of action is unique in that it selectively stimulates dopamine D2 receptor-mediated neurotransmission. This leads to increased dopamine release and enhanced dopaminergic neurotransmission, which has been shown to improve motor function and reduce symptoms of depression and schizophrenia.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects, including increased dopamine release, enhanced dopaminergic neurotransmission, and improved motor function. 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione has also been shown to have antidepressant-like effects and antipsychotic effects in animal models of depression and schizophrenia, respectively.
実験室実験の利点と制限
One advantage of using 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione in lab experiments is its ability to selectively stimulate dopamine D2 receptor-mediated neurotransmission, without affecting other dopamine receptor subtypes. This allows for more precise and targeted research on the role of dopamine in various neurological disorders. However, one limitation of using 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione in lab experiments is its relatively low potency, which may require higher doses and longer treatment periods to achieve significant effects.
将来の方向性
There are several future directions for research on 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione, including its potential use as a therapeutic agent for Parkinson's disease, depression, and schizophrenia. Further studies are needed to determine the optimal dosing and treatment regimens for 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione, as well as its long-term safety and efficacy. Additionally, research on the mechanism of action of 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione may lead to the development of new drugs that selectively target dopamine D2 receptor-mediated neurotransmission.
合成法
The synthesis of 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 2,5-diketopiperazine with piperidine and benzyl bromide, followed by the reaction of the resulting compound with 2-phenylethylamine. The final product is obtained through purification and crystallization.
科学的研究の応用
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione has been extensively studied in vitro and in vivo for its potential therapeutic applications. Several studies have shown that 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione can enhance dopamine release and improve motor function in animal models of Parkinson's disease. 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione has also been found to have antidepressant-like effects in animal models of depression, as well as antipsychotic effects in animal models of schizophrenia.
特性
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23-18-22(24(28)26(23)16-13-19-7-3-1-4-8-19)25-14-11-21(12-15-25)17-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJBGGYFMIDYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(2-methoxyethyl)propanamide](/img/structure/B5140229.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)
![methyl 4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5140235.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5140242.png)
![1-ethyl-4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5140250.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5140258.png)
![1-(cyclopropylmethyl)-4-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperazine](/img/structure/B5140269.png)
![5-[4-(allyloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140275.png)

![4-(2-chlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5140311.png)

![4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5140319.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5140326.png)